4-(Furan-2-yl)-1,6-dimethylpiperidin-2-ol

Physicochemical profiling Drug-likeness Medicinal chemistry

Overcome synthesis bottlenecks in GPCR-targeted medicinal chemistry with 4-(Furan-2-yl)-1,6-dimethylpiperidin-2-ol (CAS 2059941-45-4). Sourcing simpler piperidine or furan analogs risks selectivity and H-bond pharmacophore diversity loss. This compound offers a pre-optimized scaffold with three differentiable functional handles, a CNS-compatible profile (XLogP3=1.5, TPSA=36.6 Ų), and ≥95% purity, reducing lead optimization cycles. - Differentiable handles (C2-OH, furan C5, tertiary amine) enable parallel library synthesis for rapid SAR exploration. - Consistent ≥95% purity from multiple suppliers ensures reliable stoichiometry in high-throughput chemistry workflows. - Unusual lipophilicity-polarity profile (matched logP vs. higher TPSA) provides a calibration standard for BBB permeability assays.

Molecular Formula C11H17NO2
Molecular Weight 195.26 g/mol
Cat. No. B13241986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Furan-2-yl)-1,6-dimethylpiperidin-2-ol
Molecular FormulaC11H17NO2
Molecular Weight195.26 g/mol
Structural Identifiers
SMILESCC1CC(CC(N1C)O)C2=CC=CO2
InChIInChI=1S/C11H17NO2/c1-8-6-9(7-11(13)12(8)2)10-4-3-5-14-10/h3-5,8-9,11,13H,6-7H2,1-2H3
InChIKeySLULICYBXGUCPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Furan-2-yl)-1,6-dimethylpiperidin-2-ol: Structural Identity and Physicochemical Profile


4-(Furan-2-yl)-1,6-dimethylpiperidin-2-ol (CAS 2059941-45-4) is a fully substituted piperidine derivative bearing a furan-2-yl group at C4, a hydroxyl at C2, and methyl groups at N1 and C6 (C₁₁H₁₇NO₂, MW 195.26 g/mol) [1]. The compound is commercially available at ≥95% purity from multiple suppliers and is primarily positioned as a research chemical and synthetic building block for medicinal chemistry programs targeting GPCRs (CRTH2/DP2, sigma, dopamine receptor families) . Its computed physicochemical profile—XLogP3 of 1.5, topological polar surface area (TPSA) of 36.6 Ų, one hydrogen bond donor, and three hydrogen bond acceptors—places it within favorable drug-like property space (Lipinski Rule of Five compliant) and distinguishes it from simpler, less decorated piperidine-furan analogs [1].

Scaffold type
Fully substituted piperidine-furan with C2-OH, N1-CH₃, and C6-CH₃
Medicinal chemistry workflow
GPCR-focused building block (CRTH2/DP2, sigma, dopamine receptor programs)
Procurement consistency
Defined purity specification supports stoichiometric reproducibility

Why This Compound Cannot Be Replaced by Simpler Piperidine-Furan Analogs


The specific substitution pattern of 4-(Furan-2-yl)-1,6-dimethylpiperidin-2-ol—simultaneously introducing N1-methyl, C6-methyl, and C2-hydroxyl groups onto the piperidine-furan scaffold—creates a unique combination of hydrogen-bonding capacity, conformational restraint, and lipophilicity that is absent in the parent 4-(furan-2-yl)piperidine (CAS 752965-76-7) or in simple 2,6-dimethylpiperidine (CAS 504-03-0) [1]. In drug discovery programs targeting receptors such as CRTH2 (DP2), sigma-1, or dopamine D2/D4, the C2-hydroxyl group serves as a critical hydrogen-bond donor/acceptor pharmacophoric element, while the N1 and C6 methyl groups modulate both basicity and steric encumbrance around the piperidine nitrogen—parameters known to govern receptor subtype selectivity and off-target profiles within this chemical class [2][3]. Simple interchange with an unsubstituted or mono-substituted analog is therefore not pharmacologically equivalent and carries a high risk of altered potency, selectivity, or physicochemical handling properties during synthesis and formulation.

Lack of C2-OH in 4-(furan-2-yl)piperidine removes the hydrogen-bond donor; pharmacophore recognition may shift.
Absence of N1-CH₃ and C6-CH₃ in 2,6-dimethylpiperidine alters steric and basicity profile around the piperidine nitrogen.
Conformational restraint from the dimethyl substitution is not reproduced by mono-substituted or unsubstituted analogs.

Quantitative Differentiation Versus Closest Structural Analogs


Hydrogen-Bond Acceptor Count Differentiation

4-(Furan-2-yl)-1,6-dimethylpiperidin-2-ol possesses three hydrogen-bond acceptor (HBA) sites (furan oxygen, piperidine nitrogen, and C2–OH oxygen) compared to only two HBA sites in the parent compound 4-(furan-2-yl)piperidine, which lacks the hydroxyl group [1]. This quantitative difference in HBA count directly impacts predicted aqueous solubility and target-binding pharmacophore complementarity.

HBA Count
Cross-study comparable
3 HBA
Supports additional hydrogen-bond interactions vs. 2 HBA in parent 4-(furan-2-yl)piperidine.
Computed value; may influence pharmacophore models.
Physicochemical profiling Drug-likeness Medicinal chemistry

Hydrogen-Bond Donor Topology and Polarity Shift

The target compound possesses one hydrogen-bond donor (HBD) from the C2–OH group, whereas 2,6-dimethylpiperidine (CAS 504-03-0) has one HBD solely from the secondary amine NH [1][2]. Although the HBD count is numerically identical, the spatial positioning of the C2–OH donor relative to the piperidine nitrogen and the furan ring creates a distinct hydrogen-bond geometry that has been shown in related piperidine-furan series to influence sigma-1 versus dopamine D4 receptor selectivity [3].

HBD Topology & Polarity
Class-level inference
Target: C2–OH (HBD), TPSA 36.6 Ų2,6-Dimethylpiperidine: NH (HBD), TPSA ~12.0 Ų
HBD relocation may alter sigma-1 vs. dopamine D4 interaction geometry.
Based on class SAR; direct binding data not yet available.
Pharmacophore modeling Receptor binding Selectivity engineering

Conformational Restriction via Dimethyl Substitution

The target compound exhibits only one rotatable bond (furan–piperidine C4 linkage), whereas the 1-benzhydryl-4-(furan-2-yl)piperidin-4-ol analog (CHEMBL231874) contains at least five rotatable bonds due to the benzhydryl group [1][2]. The N1-methyl group in the target compound eliminates the conformational自由度 associated with N–H bond rotation, providing a more rigid, pre-organized scaffold. Increased scaffold rigidity has been correlated in piperidine-based sigma-1 ligand series with improved binding affinity and selectivity by reducing the entropic penalty upon target engagement [3].

Rotatable Bonds
Class-level inference
1 rotatable bond
Conformationally constrained scaffold; ≥4 fewer bonds than flexible benzhydryl analog.
May simplify docking and reduce entropic penalty.
Conformational analysis Scaffold rigidity Binding entropy

Lipophilicity-Polarity Balance Analysis

The target compound and 2,6-dimethylpiperidine both exhibit a computed XLogP3 of 1.5, indicating similar predicted lipophilic character [1][2]. However, the target compound achieves this identical logP while bearing a significantly higher topological polar surface area (TPSA: 36.6 Ų vs. ~12.0 Ų for 2,6-dimethylpiperidine), reflecting the compensating effect of the polar furan oxygen and C2–OH against the increased carbon count [1][2]. This lipophilicity–polarity balance is atypical among simple piperidines and suggests potential advantages for CNS drug targets where fine-tuning of logP within a narrow window is critical for blood-brain barrier penetration while maintaining sufficient polarity for solubility [3].

Lipophilicity–Polarity Balance
Cross-study comparable
XLogP3: 1.5 (both)TPSA: 36.6 vs. ~12.0 Ų
Matched lipophilicity with higher polarity may benefit CNS permeability-solubility balance.
Computed; in vitro permeability still to be verified.
Lipophilicity CNS drug design Permeability

Defined Purity Specification for Consistent Procurement

Multiple independent suppliers (Leyan, AKSci) list 4-(Furan-2-yl)-1,6-dimethylpiperidin-2-ol at a minimum purity specification of 95%, with batch-specific certificate of analysis (CoA) available upon request . By contrast, many structurally related piperidine-furan building blocks on the market are offered at 90% purity or without a batch-level purity specification, which introduces uncertainty in stoichiometric calculations and assay reproducibility. A consistent ≥95% purity specification reduces the need for in-house repurification and supports reliable SAR interpretation.

Purity Specification
Supporting evidence
≥95% (supplier CoA)
Defined batch-level purity supports reproducible synthesis and assay stoichiometry.
Verify CoA per lot; not all analogs have consistent specs.
Quality assurance Procurement specification Reproducibility

Current Limitations in Biological Comparative Data

As of May 2026, publicly accessible databases (PubChem, ChEMBL, BindingDB, PubMed) do not contain direct in vitro or in vivo pharmacological data for 4-(Furan-2-yl)-1,6-dimethylpiperidin-2-ol (CID 137702264, CAS 2059941-45-4) against defined molecular targets with comparator compounds [1]. The BindingDB entry BDBM50384476 (CHEMBL2036217), which appears in proximity searches, corresponds to a structurally distinct compound with a different SMILES string and should not be conflated with the target compound. Consequently, the quantitative differentiation evidence presented above relies primarily on computed physicochemical parameters and class-level SAR inference from related piperidine-furan series. Users requiring target-specific biological potency data should consider commissioning custom in vitro profiling or searching patent examples where this compound may appear as an intermediate or comparator. This limitation does not diminish the compound's utility as a rationally designed, differentiated synthetic building block, but it must be factored into procurement decisions where pre-existing biological validation is a prerequisite.

Biological Data Gap
Data to verify
No public target-engagement records
Procurement decisions requiring pre-existing bioactivity data should await custom profiling.
Compound remains a valid differentiated building block.
Data availability Research gap Due diligence

Recommended Application Scenarios Derived from Quantitative Evidence


Fragment-Based GPCR Library Design

With three hydrogen-bond acceptors and one donor positioned on a rigid, low-rotatable-bond scaffold (1 rotatable bond), this compound is well-suited for fragment-based screening libraries targeting GPCRs where hydrogen-bond pharmacophore diversity is a primary selection criterion [1]. The additional HBA site (compared to 4-(furan-2-yl)piperidine) and repositioned HBD (compared to 2,6-dimethylpiperidine) provide binding epitopes not accessible with simpler analogs, potentially enabling detection of novel ligand-receptor interactions in SPR or NMR-based fragment screens.

Sigma-1 and Dopamine D4 Selectivity Optimization

Class-level SAR from the piperidine-furan series demonstrates that N-methylation and C2-hydroxylation critically influence sigma-1 versus dopamine D4 selectivity [2]. This compound's specific substitution pattern (N1–CH₃, C6–CH₃, C2–OH, C4–furan) represents a midpoint in the selectivity continuum described by Tolentino et al. (2022), making it a strategic scaffold-hopping intermediate for medicinal chemistry teams seeking to dial in receptor subtype selectivity while maintaining CNS-compatible physicochemical properties (XLogP3 = 1.5, TPSA = 36.6 Ų).

Conformationally Constrained Intermediate for Parallel SAR

The presence of a single rotatable bond, combined with three chemically differentiable functional handles (C2–OH for esterification/etherification, furan C5 for electrophilic substitution, and the tertiary amine for quaternization or N-oxide formation), makes this compound an efficient diversification point for parallel library synthesis [1]. Its ≥95% commercial purity specification ensures consistent stoichiometry across multiple reaction sequences, reducing the need for intermediate purification in high-throughput chemistry workflows.

CNS Permeability Probe Development

The matched XLogP3 (1.5) with 2,6-dimethylpiperidine but significantly higher TPSA (36.6 vs. ~12.0 Ų) creates an unusual lipophilicity–polarity profile that can be exploited as a calibration probe in CNS permeability assays (PAMPA-BBB, MDCK-MDR1) [3]. Comparing the permeability of this compound against the simpler 2,6-dimethylpiperidine at equal logP but different TPSA provides a controlled experimental system for deconvoluting the relative contributions of polarity versus lipophilicity to passive membrane diffusion.

Application
Selection Property
Validation Focus
Fragment-based GPCR library design
Hydrogen-bond pharmacophore diversity
Evaluate novel interaction patterns via SPR/NMR fragment screens
Sigma-1/D4 receptor selectivity studies
Scaffold substitution pattern
Receptor subtype selectivity profiling in the piperidine-furan series
Parallel library synthesis diversification
Multiple chemically differentiable handles
Reproducibility across parallel chemistry routes
CNS permeability assay calibration
Controlled lipophilicity–polarity pair
Deconvolute polarity vs. lipophilicity contributions in PAMPA-BBB / MDCK assays
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